Quinaldine sulfate resolves the solubility and purity limitations of quinaldine free base in aqueous applications.
Quinaldine sulfate (2-methylquinoline sulfate) is the water-soluble, crystalline acid salt of the heterocyclic base quinaldine. In industrial and research procurement, it is primarily sourced as a high-purity precursor for dye synthesis (e.g., Quinoline Yellows, Quinaldine Red), a building block for pharmaceutical derivatives, and a highly effective anesthetic agent for aquaculture and aquatic research [1]. Unlike its parent free base, which is an oily, volatile liquid, the sulfate salt provides superior handling stability, exact stoichiometric dosing, and immediate dissolution in aqueous media without the need for organic co-solvents. These properties make it the preferred form for applications requiring precise concentration control, rapid aqueous dispersion, and minimal organic residue.
Substituting quinaldine sulfate with quinaldine free base (CAS 91-63-4) or other common aquatic anesthetics like tricaine methanesulfonate (MS-222) introduces significant process and performance liabilities. Quinaldine free base is practically insoluble in water (approx. 1.8–2.5 g/L at 20°C) and requires the addition of organic solvents like acetone or ethanol for aqueous dispersion, which can introduce toxicological artifacts and complicate downstream processing[1]. Furthermore, practical-grade quinaldine often contains up to 5% impurities, including aniline and other quinolines, which compromise reproducibility in both biological assays and sensitive dye synthesis [2]. While MS-222 is a standard water-soluble alternative for fish anesthesia, it typically requires higher induction concentrations and can induce a stronger cortisol stress response in certain marine species compared to the rapid, low-dose efficacy of quinaldine sulfate[2].
The primary procurement advantage of quinaldine sulfate over its free base is its dramatic enhancement in water solubility. While quinaldine free base is an oily liquid that is practically insoluble in water (limited to ~1.8–2.5 g/L), quinaldine sulfate is a highly hydrophilic crystalline solid [1]. This allows for direct, solvent-free preparation of aqueous stock solutions. The elimination of organic co-solvents (such as ethanol or acetone) is critical for maintaining strict environmental controls in aquaculture and preventing solvent-induced side reactions in aqueous-phase organic synthesis.
| Evidence Dimension | Water Solubility |
| Target Compound Data | Highly water-soluble crystalline solid (direct aqueous dissolution) |
| Comparator Or Baseline | Quinaldine free base (Practically insoluble, ~1.8–2.5 g/L at 20°C) |
| Quantified Difference | Transition from practical insolubility to full aqueous solubility without organic solvents. |
| Conditions | Standard aqueous formulation at 20°C. |
Direct water solubility eliminates the need for organic solvents, reducing process complexity, chemical costs, and toxicological artifacts in biological and synthetic applications.
Procurement of practical-grade quinaldine free base often yields an oily liquid containing approximately 5% impurities, including aniline and isomeric quinolines, alongside a strong, disagreeable odor and high volatility[1]. In contrast, quinaldine sulfate is synthesized and recrystallized to yield an odorless, stable crystalline powder with a purity exceeding 99.4% [1]. This high-purity solid state not only prevents inhalation hazards associated with the volatile free base but also ensures exact stoichiometric dosing, which is critical for reproducible yields in dye manufacturing and precise pharmacological dosing in aquatic models.
| Evidence Dimension | Purity and Physical State |
| Target Compound Data | >99.4% purity, odorless crystalline solid |
| Comparator Or Baseline | Practical-grade quinaldine free base (~95% purity, volatile, strong odor) |
| Quantified Difference | >4.4% increase in baseline purity with complete elimination of volatility-related handling hazards. |
| Conditions | Standard laboratory or industrial handling conditions. |
The stable, high-purity crystalline form ensures accurate gravimetric dosing and eliminates the inhalation risks and impurity-driven side reactions associated with the liquid free base.
In aquatic veterinary and biological research applications, quinaldine sulfate demonstrates high efficacy at low concentrations with rapid tissue clearance. Studies on striped bass (Roccus saxatilis) indicate that quinaldine sulfate effectively induces anesthesia at concentrations of 25 to 55 ppm[1]. Crucially, while muscle tissue residues reach measurable levels (e.g., 2.60 ppm after 10 minutes at 40 ppm exposure), these residues are essentially eliminated (falling below the detectable limit of 0.01 ppm) after 24 hours of recovery in fresh water [1]. This rapid clearance profile is highly competitive with benchmark anesthetics like MS-222, making it a preferred choice for short-term handling and transport where rapid physiological recovery is required.
| Evidence Dimension | Anesthetic Efficacy and Tissue Clearance |
| Target Compound Data | Effective at 25-55 ppm; residues clear to <0.01 ppm within 24 hours |
| Comparator Or Baseline | Standard aquatic clearance requirements for safe handling |
| Quantified Difference | Complete tissue clearance (<0.01 ppm) within a standard 24-hour freshwater recovery window. |
| Conditions | 10-minute exposure at 40 ppm (4°C), followed by 24-hour freshwater recovery. |
Rapid induction at low parts-per-million concentrations combined with 24-hour complete residue clearance ensures minimal physiological disruption and regulatory compliance in aquatic research and transport.
Because of its high purity (>99.4%) and direct water solubility, quinaldine sulfate is the optimal precursor for synthesizing pH indicators (e.g., Quinaldine Red) and food/textile colorants (e.g., Quinoline Yellows) where aqueous reaction environments are preferred. It eliminates the need for organic solvents and prevents color-dulling side reactions caused by aniline impurities commonly found in the free base [1].
Quinaldine sulfate is heavily utilized in aquaculture and marine biology for the safe transport, tagging, and short-term handling of fish. Its ability to induce rapid anesthesia at 25-55 ppm, coupled with its rapid tissue clearance (<0.01 ppm within 24 hours), makes it superior to volatile free quinaldine and highly competitive with MS-222 for minimizing handling stress and ensuring regulatory compliance [2].
In laboratory settings requiring exact dosing of quinoline derivatives, the stable, non-volatile crystalline nature of quinaldine sulfate allows for precise gravimetric measurement. This ensures high reproducibility in toxicological screening and biochemical assays, which is impossible to achieve reliably with the volatile and less pure practical-grade liquid free base [1].
Corrosive;Irritant